![molecular formula C18H15N5O3 B4428398 5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428398.png)

5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Descripción general

Descripción

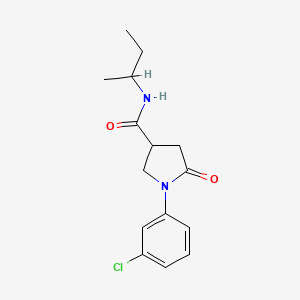

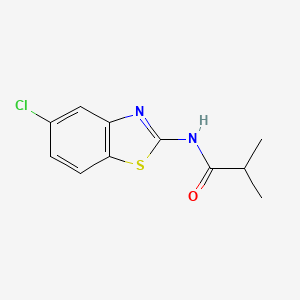

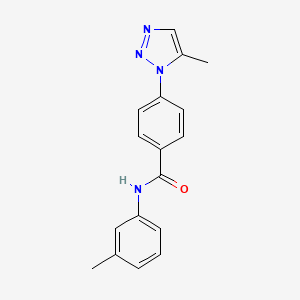

The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, recognized for its potential in various fields due to the unique structure and properties. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure that has been explored for its potential in synthesizing biologically active compounds, highlighting the significance of the compound .

Synthesis Analysis

The synthesis of derivatives within the [1,2,4]triazolo[1,5-a]pyrimidine class involves the condensation of 3-amino-[1,2,4]triazole with a reagent bearing the necessary carbon atoms to close the six-membered ring under acidic or basic conditions. This method provides a pathway to synthesize the compound, showcasing the flexibility and efficiency of synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Haj et al., 2000; Massari et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies confirm the molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibiting specific tautomeric forms expected from theoretical calculations. The detailed crystal structure analysis provides insights into the compound's molecular conformation and potential for binding metal ions, contributing to its chemical versatility (Haj et al., 2000).

Chemical Reactions and Properties

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, including alkylation, cyclization, and substitution, to yield a diverse range of compounds. These reactions underscore the reactivity and functionalization capacity of the core structure, enabling the synthesis of compounds with potential biological activities (Haiza et al., 2000).

Physical Properties Analysis

The solvate and hydrate forms of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been characterized, revealing different supramolecular architectures through hydrogen bonding and π-π stacking interactions. These findings provide a foundation for understanding the compound's behavior in various environments, important for its application and formulation (Canfora et al., 2010).

Chemical Properties Analysis

The reactivity of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold towards different reagents under various conditions illustrates the chemical properties of these compounds. The ability to undergo a wide range of chemical transformations highlights the compound's versatility and potential as a precursor for synthesizing diverse biologically active molecules (Desenko et al., 1991).

Mecanismo De Acción

Target of Action

Similar compounds, such as triazolo[1,5-a]pyrimidine derivatives, have been reported to exhibit important biological and pharmacological activities . They have been employed for the treatment of central nervous system diseases, potent and selective Pim-1 inhibitors, muscle relaxants, and inhibitors of cyclin-dependent kinases .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit inhibitory activity against certain enzymes . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. Inhibition of this enzyme can lead to alterations in cell cycle progression .

Result of Action

Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range . This suggests that these compounds may have potent effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved via catalyst-free reactions , suggesting that they may be synthesized under a variety of environmental conditions.

Propiedades

IUPAC Name |

5-oxo-N-(4-phenoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-16-10-15(23-18(22-16)19-11-20-23)17(25)21-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,21,25)(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLBOIWQRKALBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-4-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]butanamide](/img/structure/B4428319.png)

![N,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4428334.png)

![{4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428336.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4428344.png)

![9-(2-furylmethyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428346.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4428350.png)

![4-methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4428354.png)

![9-(4-ethoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428362.png)

![6-(2-methylphenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428371.png)

![6-[2-(4-isopropylphenyl)vinyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428387.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428411.png)